N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with an acetamide moiety bearing a 3,4-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15-4-7-18(12-16(15)2)24-22(28)14-26-10-11-27-21(23(26)29)13-20(25-27)17-5-8-19(30-3)9-6-17/h4-13H,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOXJVHIVSBIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H22N4O2
- Molecular Weight : 386.4 g/mol
- IUPAC Name : N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in biochemical pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
This compound has also been studied for its antimicrobial activity. In vitro studies demonstrated that it possesses inhibitory effects against several pathogenic microorganisms.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated an IC50 value of less than 10 µM, suggesting potent anticancer activity.
- Antimicrobial Testing : In another study, the compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups.
Research Findings
Recent investigations have highlighted the following findings regarding the biological activity of this compound:
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Anticancer | Human breast cancer cells | < 10 µM |
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Significant inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, physicochemical properties, and substituent effects based on evidence:
*Calculated from molecular formula (C24H21N4O3).
†Estimated using fragment-based methods.
‡Calculated from molecular formula (C22H18FN5O4).
††Different core (pyrazolo[3,4-b]pyridine) but structurally analogous acetamide substitution.
Key Observations:
Substituent Effects on Lipophilicity: Electron-donating groups (e.g., methoxy in the target compound) increase logP marginally compared to non-polar substituents (e.g., methyl in ). Fluorine () slightly reduces logP due to its electronegativity .
Structural Flexibility :
- The pyrazolo[1,5-a]pyrazin-4-one core allows diverse substitutions at positions 2 and 4. Ethoxy () and benzodioxol () groups demonstrate versatility in modulating electronic and steric properties .
Synthetic Accessibility :
- Compounds like G419-0276 () and derivatives are synthesized via one-pot or condensation reactions, highlighting feasible routes for optimizing substituents .
Q & A
Q. What are the critical steps and reagents involved in synthesizing N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide?
The synthesis typically involves:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrazinone core via cyclization of precursor amines and ketones under reflux conditions (e.g., using acetic acid as a solvent) .
- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura reaction) .
- Step 3 : Acetamide coupling using α-chloroacetamide derivatives in the presence of a base (e.g., potassium carbonate) to attach the N-(3,4-dimethylphenyl) moiety . Key reagents include DMF for solubility, sodium hydride as a base, and chromatography (silica gel) for purification .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological approaches include:
- 1H/13C NMR : To verify substituent positions and amide bond formation (e.g., δ 10–12 ppm for NH protons in acetamide groups) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .
- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing, if suitable crystals are obtained .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrazinone derivatives?
Contradictions in bioactivity data (e.g., anti-inflammatory vs. anticancer effects) can be addressed by:
- Comparative SAR Studies : Systematically modifying substituents (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) to isolate structural determinants of activity .
- Target Engagement Assays : Using techniques like surface plasmon resonance (SPR) or thermal shift assays to validate direct interactions with proposed targets (e.g., kinases or COX-2) .
- Dose-Response Profiling : Evaluating activity across a wide concentration range (e.g., 0.1–100 μM) to identify off-target effects or biphasic responses .
Q. How can researchers optimize reaction conditions to improve the yield of the pyrazolo[1,5-a]pyrazinone core?
Optimization strategies include:
- Solvent Screening : Testing polar aprotic solvents (e.g., DMSO, DMF) to enhance cyclization efficiency .
- Catalyst Selection : Employing Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure .
- Temperature Gradients : Conducting reactions under microwave irradiation (e.g., 100–150°C) to reduce side-product formation . Yields >70% have been reported using these approaches .
Q. What methodologies are suitable for investigating the compound’s mechanism of action in kinase inhibition?
Advanced techniques include:
- Kinase Profiling Panels : Screening against a library of 100+ kinases to identify primary targets (e.g., using ATP-competitive binding assays) .
- Molecular Dynamics Simulations : Modeling interactions between the acetamide group and kinase ATP-binding pockets (e.g., using Schrödinger Suite) .
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., ERK/MAPK pathway modulation) .
Experimental Design & Data Analysis
Q. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetic (PK) properties?
A robust PK study design includes:
- Dosing Routes : Oral, intravenous, and intraperitoneal administration to assess bioavailability .
- Sampling Timepoints : Blood/tissue collection at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose .
- Analytical Methods : LC-MS/MS for quantifying plasma concentrations and metabolite identification (e.g., hydroxylation at the 3,4-dimethylphenyl group) .
- Statistical Models : Non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life .
Q. What analytical approaches can reconcile discrepancies between computational predictions and experimental bioactivity data?
Discrepancies may arise from:
- Solubility Limitations : Using dynamic light scattering (DLS) to assess aggregation in cell culture media .
- Metabolic Instability : Incubating the compound with liver microsomes to identify rapid degradation pathways .
- Off-Target Binding : CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells .
Structural and Functional Studies
Q. How can researchers elucidate the role of the 4-methoxyphenyl group in modulating biological activity?
Comparative approaches include:
- Analog Synthesis : Replacing the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents .
- X-ray Co-Crystallization : Resolving ligand-target complexes to visualize hydrogen bonding or π-π interactions .
- Free Energy Calculations : MM/GBSA analysis to quantify binding affinity changes upon substituent modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
